5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Vue d'ensemble

Description

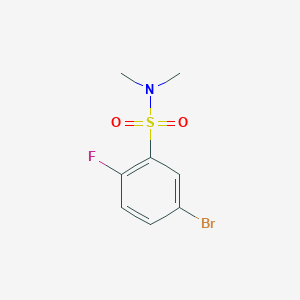

5-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a dimethylsulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide typically involves the following steps:

Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions.

Sulfonamide Formation: The final step involves the reaction of the bromofluorobenzene intermediate with dimethylamine and a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine (TEA) to form the sulfonamide group.

Industrial Production Methods: In an industrial setting, the production of 5-bromo

Activité Biologique

5-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C₈H₈BrFNO₂S

- Molecular Weight : 253.12 g/mol

- CAS Number : 99725-44-7

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an effective pharmaceutical agent. Below are key findings regarding its activity:

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit notable antimicrobial effects. A study by demonstrated that compounds with similar structures can inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it targets carbonic anhydrase, an enzyme crucial for regulating pH and fluid balance in biological systems. Inhibition of this enzyme can lead to therapeutic effects in conditions such as glaucoma and edema .

Cytotoxicity and Anti-cancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanisms underlying its anti-cancer activity may involve the induction of apoptosis and cell cycle arrest. A recent investigation highlighted that sulfonamide derivatives can modulate signaling pathways associated with cancer progression .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound's sulfonamide group allows it to mimic p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth.

- Cell Cycle Regulation : Studies suggest that the compound may influence cell cycle checkpoints, particularly affecting the transition from G1 to S phase, which is critical for DNA replication .

- Reactive Oxygen Species (ROS) Modulation : There is evidence that this compound can alter ROS levels within cells, contributing to its cytotoxic effects against tumor cells .

Study 1: Antibacterial Activity

A study conducted on various sulfonamide derivatives found that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .

Study 2: Anti-cancer Potential

In a series of experiments involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased levels of apoptosis markers, indicating its potential as a chemotherapeutic agent .

Propriétés

IUPAC Name |

5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO2S/c1-11(2)14(12,13)8-5-6(9)3-4-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLSZRHQPKYSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.